Unmatched NaV1.8 Selectivity: >31,000-Fold Over Other Sodium Channel Isoforms
Suzetrigine demonstrates >31,000-fold selectivity for NaV1.8 over all other NaV subtypes (NaV1.1–1.7 and NaV1.9) in recombinant cell assays . In contrast, non-selective sodium channel blockers such as lidocaine and carbamazepine exhibit significant off-target activity at cardiac NaV1.5 (IC50 typically in the low micromolar range) and CNS NaV channels, which directly accounts for their dose-limiting adverse effects and failure as acute pain therapeutics [1]. Suzetrigine's high selectivity enables peripheral analgesia without cardiotoxicity or CNS penetration.
| Evidence Dimension | NaV1.8 selectivity over other NaV isoforms |
|---|---|
| Target Compound Data | IC50 = 0.7 nM; >31,000-fold selectivity over all other NaV subtypes |
| Comparator Or Baseline | Lidocaine / carbamazepine: non-selective NaV blockade with significant NaV1.5 inhibition |
| Quantified Difference | >31,000-fold higher selectivity for suzetrigine |
| Conditions | Recombinant cell lines expressing human NaV channels |
Why This Matters
Procurement of suzetrigine over non-selective sodium channel blockers ensures a mechanism-based safety margin that eliminates cardiac toxicity and CNS side effects, a critical differentiator for formulary inclusion in acute pain pathways.
- [1] Suzetrigine – A Novel Analgesic Emerges. Anesth Prog. 2025;72(2):63–64. DOI:10.2344/Editorial_72_2. View Source
